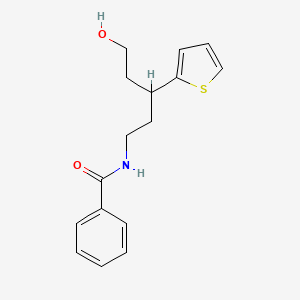

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

説明

N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a benzamide derivative featuring a thiophen-2-yl-substituted pentyl chain with a hydroxyl group at the 5-position. This compound combines a benzamide core with a conformationally flexible alkyl-thiophene moiety, which may enhance its interaction with biological targets through hydrogen bonding (via the hydroxyl group) and hydrophobic/aromatic interactions (via the thiophene and benzamide rings).

特性

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-11-9-13(15-7-4-12-20-15)8-10-17-16(19)14-5-2-1-3-6-14/h1-7,12-13,18H,8-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNACGGMONTVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.

Attachment of the Pentyl Chain: The pentyl chain with a hydroxy group can be introduced through various alkylation reactions. This step may involve the use of reagents like alkyl halides and bases to form the desired hydroxyalkyl thiophene derivative.

Formation of Benzamide: The final step involves the coupling of the hydroxyalkyl thiophene derivative with benzoyl chloride or a similar benzoylating agent under basic conditions to form N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The benzamide group can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).

Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxy group.

Reduction: Formation of primary or secondary amines from the benzamide group.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

科学的研究の応用

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

作用機序

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

類似化合物との比較

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The hydroxyl group in N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide may enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs like 3d (methoxyethyl substituent) or 34 (formyl group) . Thiophene positioning (e.g., 2-yl vs. 3-yl in compounds 4a and 4b) significantly impacts target selectivity. For instance, thiophen-2-yl derivatives show stronger BRAFV600E inhibition than thiophen-3-yl analogs .

Synthetic Routes :

- The target compound’s synthesis likely involves amide coupling between benzoyl chloride and a 5-hydroxy-3-(thiophen-2-yl)pentylamine intermediate, similar to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (amide bond formation via acyl chloride) .

- In contrast, analogs like 3d and 3e are synthesized via rhodium-catalyzed C–H functionalization, emphasizing divergent strategies for introducing thiophene moieties .

Physicochemical Properties: The hydroxyl group in the target compound may reduce logP (increased hydrophilicity) compared to lipophilic analogs such as 4a (aminocyclopropylphenyl group) or 3e (cyclohexylmethyl chain) . Crystallographic data for N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide highlights conformational flexibility in the alkyl-thiophene chain, a feature that could influence the target compound’s binding mode .

生物活性

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a pentyl chain with a hydroxyl group and a thiophene ring. Its structural characteristics suggest potential interactions with various biological targets, which may lead to diverse therapeutic effects.

Table 1: Structural Features of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

| Feature | Description |

|---|---|

| Core Structure | Benzamide |

| Functional Groups | Hydroxyl group, thiophene ring |

| Molecular Formula | C13H15NOS |

| Molecular Weight | 235.33 g/mol |

The biological activity of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is hypothesized to involve interactions with specific enzymes and receptors. The presence of the thiophene ring is particularly significant as it enhances the compound's lipophilicity and potential binding affinity to target sites.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, similar to other thiophene derivatives that have demonstrated anti-inflammatory properties.

- Receptor Modulation : It may interact with receptors related to pain and inflammation, potentially modulating their activity and providing therapeutic benefits.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies on related thiophene derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models.

Anticancer Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has been evaluated for its anticancer properties. A study demonstrated that related compounds significantly inhibited the growth of cancer cell lines, suggesting that this compound may also possess similar activity.

Case Study: Tumor Growth Inhibition

In a recent study involving xenograft models, compounds structurally similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide showed significant reduction in tumor volume:

- Compound Tested : 8b (structurally related)

- Dosage : 45 mg/kg

- Tumor Volume Reduction : T/C = 60% after 16 days

This finding highlights the potential of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide in cancer therapy.

In Vivo Studies

In vivo studies are crucial to understanding the efficacy of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide. Initial findings suggest that it can modulate immune responses and enhance tissue regeneration, similar to other compounds targeting the 15-prostaglandin dehydrogenase (15-PGDH) pathway.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。